molecular formula C22H18F3N5O2S2 B1427050 Desmethyl dabrafenib CAS No. 1195765-47-9

Desmethyl dabrafenib

Katalognummer B1427050
CAS-Nummer: 1195765-47-9
Molekulargewicht: 505.5 g/mol
InChI-Schlüssel: MQEHPCURISZMGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl dabrafenib is a metabolite of Dabrafenib , a potent and selective inhibitor of BRAF-mutant kinase . Dabrafenib is used for the treatment of unresectable or metastatic BRAF-mutated melanoma, advanced non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAFV600E mutation .


Synthesis Analysis

Dabrafenib is metabolized sequentially to three known metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib . The main elimination route of dabrafenib is the oxidative metabolism via cytochrome P450 (CYP) 3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .


Molecular Structure Analysis

The molecular formula of Desmethyl dabrafenib is C22H18F3N5O2S2 . It has an average mass of 505.536 Da and a monoisotopic mass of 505.085388 Da .


Chemical Reactions Analysis

Dabrafenib is metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 and excreted in feces . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib, which is non-enzymatically converted into desmethyl-dabrafenib . Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites .


Physical And Chemical Properties Analysis

Desmethyl dabrafenib has a molecular formula of C22H18F3N5O2S2, an average mass of 505.536 Da, and a monoisotopic mass of 505.085388 Da .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Desmethyl dabrafenib is a significant metabolite of dabrafenib, a BRAF kinase inhibitor used in the treatment of BRAF V600E mutation-positive melanoma. The pharmacokinetics of dabrafenib and its metabolites, including desmethyl dabrafenib, have been extensively studied. These metabolites have been characterized in terms of their steady-state exposures, with desmethyl dabrafenib being a notable component in this metabolic pathway (Ouellet et al., 2014).

Drug-Drug Interaction Potential

Desmethyl dabrafenib, along with other dabrafenib metabolites, has been investigated for its potential to participate in drug-drug interactions (DDIs). This is crucial for understanding the comprehensive interaction profile of dabrafenib, especially when used in combination therapies (Ellens et al., 2017).

Enzyme Induction and Drug Resistance

Studies have shown that dabrafenib can lead to pERK reactivation, drug resistance, and relapse in melanoma treatment. Desmethyl dabrafenib, as a potent metabolite, plays a role in this context, particularly concerning enzyme induction and accumulation in patients (Albrecht et al., 2022).

Mechanism of Metabolism

The detailed mechanism of dabrafenib metabolism, including the formation of desmethyl dabrafenib, has been elucidated. This involves various steps such as oxidation and decarboxylation, providing insights into the drug’s metabolic pathway and the role of desmethyl dabrafenib in it (Bershas et al., 2013).

Wirkmechanismus

Dabrafenib is a potent and selective inhibitor of BRAF-mutant kinase . It is approved for use, as monotherapy or in combination with trametinib (a mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor), for the treatment of certain cancers . The mechanism of action of Desmethyl dabrafenib is not explicitly stated in the references, but it is a metabolite of Dabrafenib and may contribute to its pharmacological activity .

Safety and Hazards

Dabrafenib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a reproductive toxin and can cause specific target organ toxicity upon repeated exposure . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Zukünftige Richtungen

Neoadjuvant therapy, which is treatment given before surgery, is being explored as a potential treatment strategy for patients with high-risk Stage 3 melanoma . In a randomized phase 2 clinical trial, neoadjuvant dabrafenib showed promising results, suggesting that this could be a future direction for the use of this drug .

Eigenschaften

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-propan-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2S2/c1-11(2)21-29-18(19(33-21)16-9-10-27-22(26)28-16)12-5-3-8-15(17(12)25)30-34(31,32)20-13(23)6-4-7-14(20)24/h3-11,30H,1-2H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEHPCURISZMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108690
Record name N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl dabrafenib

CAS RN

1195765-47-9
Record name N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195765-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl dabrafenib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL DABRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EHQ1EWE0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following a procedure analogous to the procedure described in Example 51, Step B using N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1-methylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (200 mg, 0.381 mmol) and ammonia in MeOH 7M (6 ml, 42.0 mmol) and heating to 45° C. overnight, the title compound was obtained as a light yellow solid (128 mg, 63% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.84 (s, 1H), 7.93 (d, J=5.2 Hz, 1H), 7.55-7.70 (m, 1H), 7.34-7.43 (m, 1H), 7.30 (t, J=6.3 Hz, 1H), 7.13-7.27 (m, 3H), 6.71 (s, 2H), 5.79 (d, J=5.1 Hz, 1H), 3.17-3.27 (m, 1H), 1.30 (d, J=6.9 Hz, 6H). MS (ESI): 506.1 [M+H]+.
Name
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1-methylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl dabrafenib
Reactant of Route 2
Reactant of Route 2
Desmethyl dabrafenib
Reactant of Route 3
Reactant of Route 3
Desmethyl dabrafenib
Reactant of Route 4
Reactant of Route 4
Desmethyl dabrafenib
Reactant of Route 5
Reactant of Route 5
Desmethyl dabrafenib
Reactant of Route 6
Reactant of Route 6
Desmethyl dabrafenib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.